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Compound of Interest

Compound Name: M-110

Cat. No.: B608784 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The designation "M-110" is associated with at least three distinct therapeutic compounds, each

with a unique biological target and mechanism of action. This guide provides a comprehensive

technical overview of each of these molecules to facilitate research and development efforts.

The compounds covered are:

M-110: A selective PIM-3 Kinase Inhibitor

MT-110: A non-muscle Myosin II (NMII) Inhibitor

MT110 (Solitomab): An EpCAM/CD3 Bispecific Antibody

M-110: A Selective PIM-3 Kinase Inhibitor
M-110 is a highly selective, ATP-competitive inhibitor of PIM kinases, showing a strong

preference for PIM-3.[1][2] PIM kinases are a family of serine/threonine kinases (PIM-1, PIM-2,

and PIM-3) that play a crucial role in regulating cell proliferation, survival, and oncogenic

signaling pathways.[3][4][5][6] Overexpression of PIM kinases is observed in various cancers,

making them a promising target for cancer therapy.[3][5][6]
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Target IC50 Assay Type Reference

PIM-3 47 nM Kinase Assay [1]

PIM-1 2.5 µM Kinase Assay [1]

PIM-2 2.5 µM Kinase Assay [1]

Table 2: Anti-proliferative Activity of M-110 in Cancer Cell Lines

Cell Line Cancer Type IC50 Exposure Time Reference

DU-145 Prostate Cancer 0.9 µM 72 hours [1]

22Rv1 Prostate Cancer 0.6 - 0.8 µM Not Specified [1]

PC3 Prostate Cancer 0.6 - 0.8 µM Not Specified [1]

SW480 Colon Cancer 0.6 - 0.8 µM Not Specified [1]

Experimental Protocols
Kinase Inhibition Assay (General Protocol):

A representative protocol for determining the IC50 of M-110 against PIM kinases would involve

a biochemical assay measuring the phosphorylation of a substrate.

Reaction Setup: A reaction mixture is prepared containing the recombinant PIM kinase (PIM-

1, PIM-2, or PIM-3), a suitable substrate (e.g., a peptide with a consensus phosphorylation

sequence), and ATP (often radiolabeled, e.g., [γ-³²P]ATP).

Inhibitor Addition: M-110 is added to the reaction mixture at various concentrations.

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific

duration to allow for kinase activity.

Termination: The reaction is stopped, typically by adding a solution that denatures the kinase

(e.g., a strong acid or a high concentration of EDTA).
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Detection: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is

used, this can be done by separating the phosphorylated substrate from the unreacted ATP

(e.g., via filtration and scintillation counting).

Data Analysis: The percentage of inhibition at each M-110 concentration is calculated

relative to a control without the inhibitor. The IC50 value is then determined by fitting the data

to a dose-response curve.

Cell Proliferation Assay (MTT Assay):

Cell Seeding: Cancer cell lines (e.g., DU-145) are seeded in 96-well plates at a

predetermined density and allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of M-110 (e.g., from

0.01 to 10 µM) for a specified period (e.g., 72 hours).[1]

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

(MTT) is added to each well and incubated for a few hours.

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization

solution (e.g., DMSO).

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

Data Analysis: The cell viability is calculated as a percentage of the untreated control, and

the IC50 value is determined from the dose-response curve.
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Caption: PIM-3 signaling pathway and the inhibitory action of M-110.

MT-110: A Non-Muscle Myosin II (NMII) Inhibitor
MT-110 is a selective, blood-brain barrier permeable inhibitor of non-muscle myosin II (NMII).[7]

It shows improved tolerability by selectively targeting NMII over cardiac muscle myosin II

(CMII).[7] NMII is a motor protein that plays a crucial role in various cellular processes,

including cell division, migration, and neuronal plasticity.[8][9] Its involvement in diseases like

cancer and neurological disorders makes it an attractive therapeutic target.[8]
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Data Presentation
Table 3: In Vitro Inhibitory Activity of MT-125 (a closely related compound to MT-110)

Target Ki / EC50 Assay Type Reference

NMIIA Ki = 2.7 ± 0.2 µM ATPase Assay [10]

NMIIB EC50 = 1.7 ± 0.1 μM Cytokinesis Assay [10]

Cardiac Myosin II Ki = 50 ± 10 µM ATPase Assay [10]

Experimental Protocols
ATPase Activity Assay:

Protein Purification: Recombinant myosin motor domains (NMIIA, NMIIB, CMII) are purified.

Reaction Mixture: The myosin is mixed with F-actin in a buffer containing ATP.

Inhibitor Addition: MT-110 is added at various concentrations.

ATP Hydrolysis Measurement: The rate of ATP hydrolysis is measured by quantifying the

release of inorganic phosphate (Pi) over time, often using a colorimetric method (e.g.,

malachite green assay).

Data Analysis: The ATPase activity is plotted against the inhibitor concentration to determine

the Ki value.

Cell-Based Cytokinesis Inhibition Assay:

Cell Culture: A suitable cell line (e.g., COS7) is cultured.

Compound Treatment: The cells are treated with different concentrations of MT-110.

Microscopy: Live-cell imaging or fixed-cell microscopy is used to observe the process of

cytokinesis.
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Quantification: The percentage of cells that fail to complete cytokinesis (e.g., become

multinucleated) is quantified.

Data Analysis: The EC50 for cytokinesis inhibition is calculated from the dose-response

curve.

Mandatory Visualization
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Caption: Regulation of Non-Muscle Myosin II and its inhibition by MT-110.
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MT110 (Solitomab): An EpCAM/CD3 Bispecific
Antibody
MT110, also known as Solitomab, is a bispecific T-cell engager (BiTE®) antibody construct.[11]

[12][13] It is designed to simultaneously bind to the CD3 receptor on T-cells and the Epithelial

Cell Adhesion Molecule (EpCAM) on tumor cells.[13][14] This dual binding brings T-cells into

close proximity with cancer cells, leading to T-cell activation and subsequent lysis of the tumor

cells.[13]

Data Presentation
Table 4: Clinical Trial Data for MT110 (Solitomab)

Parameter Value Clinical Trial Phase Reference

Maximum Tolerated

Dose (MTD)
24 µ g/day Phase 1 [11][12]

Half-life 4.5 hours Phase 1 [11][12]

Common Dose-

Limiting Toxicities

Diarrhea, elevated

liver enzymes
Phase 1 [11][12]

Experimental Protocols
T-Cell Mediated Cytotoxicity Assay:

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors

as a source of T-cells (effector cells). Culture an EpCAM-positive cancer cell line (target

cells).

Co-culture: Co-culture the effector and target cells at a specific ratio (e.g., 10:1) in the

presence of varying concentrations of MT110.

Incubation: Incubate the co-culture for a set period (e.g., 24-48 hours).

Cytotoxicity Measurement: Assess target cell lysis using a method such as:
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LDH Release Assay: Measure the release of lactate dehydrogenase from damaged cells.

Chromium-51 Release Assay: Pre-label target cells with ⁵¹Cr and measure its release

upon lysis.

Flow Cytometry-based Assay: Use viability dyes to distinguish live and dead target cells.

Data Analysis: Calculate the percentage of specific lysis at each antibody concentration and

determine the EC50 value.

Phase 1 Clinical Trial Protocol (Simplified Overview):

Patient Population: Patients with refractory solid tumors expressing EpCAM.[11]

Dosing: MT110 administered as a continuous intravenous infusion in a dose-escalation

design.[11]

Primary Endpoint: Assess the safety and tolerability of MT110 and determine the maximum

tolerated dose.[12]

Secondary Endpoints: Evaluate pharmacokinetics, pharmacodynamics, immunogenicity, and

preliminary anti-tumor activity.[12]

Monitoring: Closely monitor patients for adverse events, particularly dose-limiting toxicities.
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Caption: Mechanism of action of MT110 (Solitomab).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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